molecular formula C22H14N2O3 B4723118 N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide CAS No. 714282-44-7

N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B4723118
CAS No.: 714282-44-7
M. Wt: 354.4 g/mol
InChI Key: UYVYTUNIMUVWNT-UHFFFAOYSA-N
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Description

N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a naphthoxazole moiety, which is known for its diverse biological and photophysical properties.

Properties

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c25-21(19-6-3-13-26-19)23-16-10-7-15(8-11-16)22-24-20-17-5-2-1-4-14(17)9-12-18(20)27-22/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVYTUNIMUVWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203602
Record name N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714282-44-7
Record name N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714282-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthoxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions. The final step involves the formation of the furan-2-carboxamide moiety, which can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a fluorescent probe due to its photophysical properties. It can help in imaging and tracking biological processes at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly its antimicrobial and anticancer activities. It may serve as a lead compound for the development of new drugs.

    Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other materials that require specific photophysical properties.

Mechanism of Action

The mechanism of action of N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]benzamide
  • 2-Methoxy-N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]benzamide
  • N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide

Uniqueness

N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide stands out due to its unique combination of a naphthoxazole core with a furan-2-carboxamide moiety. This structure imparts distinct photophysical and biological properties, making it valuable for a wide range of applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 2
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N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide

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